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Compound of Interest

Compound Name: Benzo[d]isoxazol-3-ol

Cat. No.: B1209928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Benzo[d]isoxazol-3-ol (CAS No: 21725-69-9). This compound exists in a tautomeric

equilibrium with its keto form, 1,2-benzisoxazol-3(2H)-one. The spectroscopic data presented

herein reflects this equilibrium and provides critical information for the characterization and

quality control of this important heterocyclic compound. While a complete set of experimentally

verified spectroscopic data for Benzo[d]isoxazol-3-ol is not consistently available across all

analytical techniques in the public domain, this guide compiles the available data and provides

data for a closely related analog to offer a comprehensive analytical profile.

Spectroscopic Data Summary
The following tables summarize the available and analogous spectroscopic data for

Benzo[d]isoxazol-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified ¹H and ¹³C NMR data for Benzo[d]isoxazol-3-ol are not

readily available in the surveyed literature. However, the data for the sulfur analog, 1,2-

Benzisothiazol-3(2H)-one, can provide a valuable reference for the expected chemical shifts

and splitting patterns of the aromatic protons and carbons.

Table 1: Analogous ¹H NMR Spectroscopic Data for 1,2-Benzisothiazol-3(2H)-one
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Chemical Shift (δ) ppm Multiplicity
Assignment (Aromatic
Protons)

8.08 d H-4

7.65 t H-6

7.43 t H-5

8.08 d H-7

9.64 br s N-H

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Analogous ¹³C NMR Spectroscopic Data for 1,2-Benzisothiazol-3(2H)-one

Chemical Shift (δ) ppm Assignment (Aromatic Carbons)

169.08 C=O

144.89 C-7a

131.65 C-3a

125.24 C-5

Not Reported C-4

Not Reported C-6

Not Reported C-7

Solvent: CDCl₃, Frequency: 100.40 MHz

Infrared (IR) Spectroscopy
The available IR data for the keto tautomer, 1,2-benzisoxazol-3(2H)-one, provides key insights

into the functional groups present.

Table 3: Key IR Absorption Bands for 1,2-benzisoxazol-3(2H)-one[1]
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Wavenumber (cm⁻¹) Intensity Assignment

3497.18 Strong, Sharp N-H Stretch

1774.95 Strong C=O Stretch (Lactam)

~1600 Medium C=C Aromatic Stretch

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of Benzo[d]isoxazol-3-ol.

Table 4: Mass Spectrometry Data for 3-Hydroxy-1,2-benzisoxazole[2]

m/z Relative Intensity Assignment

135 High [M]⁺ (Molecular Ion)

79 Medium Fragment

52 Medium Fragment

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane

(TMS) is added as an internal standard (0 ppm). The solution is then filtered into a 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher)

spectrometer.

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to
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obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon

spectrum. A wider spectral width (e.g., 0 to 220 ppm) is used. A larger number of scans and

a longer relaxation delay are typically required due to the lower natural abundance and

sensitivity of the ¹³C nucleus.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the solid sample is placed directly onto the ATR

crystal (e.g., diamond or zinc selenide).

Instrumentation: A FT-IR spectrometer equipped with an ATR accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

sample is then placed on the crystal, and pressure is applied to ensure good contact. The

sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electron Ionization (EI) or Electrospray Ionization (ESI), is used. For GC-MS, the sample is

introduced via a gas chromatograph.

Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons, causing

ionization and fragmentation. In ESI mode, a high voltage is applied to a liquid solution to

create an aerosol and charged droplets. The mass analyzer separates the ions based on

their mass-to-charge ratio (m/z).
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Data Analysis: The resulting mass spectrum shows the relative abundance of different ions.

The molecular ion peak confirms the molecular weight, and the fragmentation pattern

provides structural information.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like Benzo[d]isoxazol-3-ol.
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Caption: A logical workflow for the spectroscopic analysis of Benzo[d]isoxazol-3-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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